(1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol
Description
Properties
Key on ui mechanism of action |
The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. |
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CAS No. |
112828-00-9 |
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI Key |
LWQQLNNNIPYSNX-HBOIQHEKSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Appearance |
Assay:≥98%A crystalline solid |
physical_description |
Solid |
solubility |
1.35e-02 g/L |
Synonyms |
Calcipotriene |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The synthesis begins with the C-22 phenylsulfonyl derivative of cholecalciferol (Formula 2 ), a crystalline intermediate that ensures high purity before further reactions. This compound reacts with a silyl-protected α-hydroxy aldehyde (Formula 3 ) under Julia olefination conditions:
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Base : n-Butyllithium in hexamethylphosphorous triamide (HMPT) or tetrahydrofuran (THF).
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Mechanism : Deprotonation of the sulfone generates a stabilized carbanion, which attacks the aldehyde carbonyl. Subsequent cyclization and elimination of sulfur dioxide yield the trans-alkene product.
The reaction produces a diastereomeric mixture of α-hydroxysulfones (Formula 4 ), which undergoes reductive desulfonation using sodium amalgam to furnish the olefin (Formula 5 ). Final deprotection of hydroxyl groups yields calcipotriol.
Table 1: Key Parameters in Julia Olefination
| Parameter | Value/Detail |
|---|---|
| Yield of Formula 5 | 65–75% (crude) |
| (22Z)-Isomer Impurity | 2.2% (crude), <0.3% after crystallization |
| Crystallization Solvent | Ethyl acetate |
| Reaction Temperature | −30°C to +60°C (step-dependent) |
Optimization of Reaction Conditions
Critical modifications have enhanced the method’s efficiency:
Purification and Crystallization
Crude calcipotriol is purified via sequential crystallizations:
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Azeotropic Drying : Ethyl acetate/toluene mixtures remove residual water.
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Silica Gel Chromatography : Initial impurity removal (e.g., (22Z)-isomer).
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Recrystallization : Ethyl acetate at −30°C yields pharmaceutical-grade crystals with <0.5% moisture and <1.0% impurities.
Convergent Total Synthesis: A Modern, Modular Strategy
Recent advances in radical chemistry and electrochemistry have enabled a fully synthetic route to calcipotriol, circumventing reliance on cholecalciferol derivatives.
A-Ring Synthesis via Hidden Symmetry Exploitation
The A-ring is constructed from a symmetric diene precursor, leveraging a radical-based disconnection:
Table 2: A-Ring Synthesis Metrics
| Step | Yield | Key Reagent |
|---|---|---|
| Electrochemical Coupling | 82% | NiCl₂, bipyridine ligand |
| HAT Cyclization | 78% | TBADT, UV light |
CD-Ring Construction via Radical Retrosynthesis
The CD-ring is assembled using a radical cascade:
Late-Stage Decarboxylative Cross-Coupling
A palladium-catalyzed decarboxylative coupling introduces the C20 aryl group, enabling rapid diversification:
Comparative Analysis of Synthesis Routes
Table 3: Julia Olefination vs. Convergent Synthesis
Pharmaceutical Purification Processes
Solvent-Mediated Polymorph Control
Calcipotriol’s crystalline form is critical for stability and bioavailability:
Chemical Reactions Analysis
Types of Reactions
Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens (chlorine, bromine) and catalysts to replace specific atoms or groups within the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of calcipotriol with modified functional groups. These derivatives are often tested for their efficacy and safety in treating psoriasis and other skin conditions .
Scientific Research Applications
Calcipotriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Calcipotriol is used as a model compound for studying the synthesis and reactivity of vitamin D analogs. Researchers investigate its chemical properties and develop new synthetic routes to improve its efficacy.
Biology: In biological research, calcipotriol is used to study the regulation of cell growth and differentiation. It serves as a tool for understanding the molecular mechanisms underlying skin cell proliferation and differentiation.
Medicine: Calcipotriol is widely used in clinical research for developing new treatments for psoriasis and other skin disorders
Industry: In the pharmaceutical industry, calcipotriol is used as an active ingredient in various topical formulations, including creams, ointments, and gels. .
Mechanism of Action
Calcipotriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues, including the skin. Upon binding to the VDR, calcipotriol modulates the expression of genes involved in cell growth, differentiation, and immune response. This modulation leads to the normalization of skin cell proliferation and differentiation, reducing the symptoms of psoriasis .
The precise mechanism of calcipotriol in remitting psoriasis is not fully understood, but it is known to have a comparable affinity with calcitriol for the VDR while having less than 1% of the activity in regulating calcium metabolism. This selective activity makes calcipotriol an effective treatment for psoriasis without causing significant changes in calcium levels .
Comparison with Similar Compounds
Q & A
Q. What are the standard experimental concentrations and treatment durations for Calcipotriol in in vitro studies?
Calcipotriol is typically used at 100 nM in in vitro models to study its effects on extracellular matrix (ECM) components, such as collagen I, MMPs, and hyaluronic acid (HA), based on pharmacokinetic data from ex vivo human and pig skin after topical application . Treatment durations range from 24 to 48 hours, with consistent effects observed across multiple donors and time points. For mechanistic studies (e.g., STAT1 phosphorylation), shorter durations (5–120 minutes) are employed, though these may not always show significant modulation .
Q. How should researchers select appropriate cellular models for studying Calcipotriol’s effects on ECM modulation?
Primary human dermal fibroblasts and differentiated epidermal keratinocytes are the gold standard for ECM studies due to their physiological relevance. Fibroblasts are ideal for collagen I and MMP-1/3 analysis, while keratinocytes better model HA synthesis and epidermal responses. Co-culture systems or 3D skin equivalents can bridge in vitro and ex vivo findings . For translational validation, ex vivo human skin explants or minipig models are recommended to assess epidermal thickness and HA dynamics .
Q. What are key methodological considerations when combining Calcipotriol with glucocorticoids like betamethasone?
Use a fixed ratio (e.g., 1:10 for Calcipotriol:betamethasone) to mimic clinical formulations. Include mono-treatment controls to isolate combinatorial effects. Measure both mRNA (e.g., COL1A1, HAS2) and protein levels (e.g., C-terminal pro-peptide of collagen I, secreted HA) to capture transcriptional and post-translational effects. Statistical models should account for donor variability, e.g., mixed-effects models with random effects for donor and treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on Calcipotriol’s impact on hyaluronic acid (HA) synthesis across cell types?
Calcipotriol increases HA secretion in keratinocytes but has no effect in fibroblasts, likely due to cell-specific expression of hyaluronan synthases (HAS1-3). To address this, perform parallel experiments on both cell types and validate with HAS2 mRNA quantification. In vivo/ex vivo correlation (e.g., epidermal thickness in minipigs) can confirm clinical relevance .
Q. What strategies are effective for addressing conflicting data on Calcipotriol’s modulation of MRP1 transporter activity?
Calcipotriol’s effects on MRP1 mRNA/protein levels vary by cell line (e.g., HEK293 vs. H69AR) and concentration (1 vs. 10 μM). To reconcile discrepancies:
- Conduct dose-response studies across multiple cell lines.
- Use dual methods (qPCR, Western blot) to assess transcriptional vs. post-translational regulation.
- Include functional assays (e.g., efflux activity) to confirm biological relevance .
Q. How should environmental risk assessments for Calcipotriol be designed given limited toxicity data?
Prioritize persistence and bioaccumulation studies using OECD guidelines (e.g., hydrolysis, photodegradation). For toxicity, use tiered testing: start with Daphnia or algal assays, then proceed to fish models if needed. Computational tools (e.g., QSAR) can predict ecotoxicity while awaiting empirical data .
Q. What mechanisms underlie Calcipotriol’s antitumor effects in preclinical breast cancer models?
Topical Calcipotriol (20 nmol/application) induces CD4+ T cell infiltration and Th2-macrophage crosstalk, elevating IL-24 secretion. Key steps:
- Use orthotopic tumor models (e.g., PyMT cells in murine mammary fat pads).
- Monitor tumor growth kinetics and immune markers (flow cytometry, cytokine arrays).
- Validate with knockout models (e.g., TslprKO mice) to isolate TSLP/IL-24 pathways .
Methodological Resources
- Statistical Analysis : Use R or mixed-effects models to account for donor/patient variability .
- Experimental Design : Follow Beilstein Journal guidelines for replicability, including detailed methods in supplementary materials .
- Data Repositories : Cite raw data in public repositories (e.g., GEO, PRIDE) per FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
